Functional Differentiation: Substrate Versus Activator of cGMP-Dependent Protein Kinase
Unlike 8-bromo-cGMP, which functions as a potent activator of PKG (Ka = 1.8 µM for PKG Iα [1]), 1-Aminoguanosine-3',5'-monophosphate is defined as a substrate for PKG . This functional divergence is critical: activators bind to regulatory domains to induce a conformational change that releases autoinhibition, whereas substrates are recognized by the catalytic domain for phosphotransfer [2]. The compound's substrate nature makes it suitable for assays measuring PKG catalytic activity rather than allosteric regulation.
| Evidence Dimension | Functional Role at PKG |
|---|---|
| Target Compound Data | Substrate for cGMP-dependent protein kinase |
| Comparator Or Baseline | 8-bromo-cGMP: PKG activator (Ka = 1.8 µM for PKG Iα) |
| Quantified Difference | Functional classification: Substrate vs. Activator |
| Conditions | In vitro PKG activation/kinase assays |
Why This Matters
For experiments requiring a PKG substrate rather than an allosteric activator, 1-amino cGMP is the appropriate choice, preventing confounding activation of downstream signaling pathways.
- [1] Kim, J. J., Casteel, D. E., & Huang, G. (2017). Structural Basis of Analog Specificity in PKG I and II. Journal of Biological Chemistry, 292(38), 15731-15743. View Source
- [2] Butt, E. (2009). cGMP-dependent protein kinase modulators. Handbook of Experimental Pharmacology, 191, 381-406. View Source
